molecular formula C10H8N4O3 B2615786 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone CAS No. 184706-40-9

2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone

Cat. No.: B2615786
CAS No.: 184706-40-9
M. Wt: 232.199
InChI Key: BKXFCLQGXYWHEJ-UHFFFAOYSA-N
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Description

2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone is a compound that belongs to the class of nitrotriazoles. Nitrotriazoles are known for their energetic properties and are often used in the field of energetic materials. This compound is characterized by the presence of a nitro group attached to a triazole ring, which is further connected to a phenylethanone moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable phenylacetylating agent. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1H-1,2,4-triazol-5-one: Another nitrotriazole with similar energetic properties.

    1-amino-3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of various nitrotriazole derivatives.

    2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide: Used in the synthesis of nitrotriazole compounds.

Uniqueness

2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-phenylethanone is unique due to its combination of a nitrotriazole ring with a phenylethanone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(8-4-2-1-3-5-8)6-13-7-11-10(12-13)14(16)17/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXFCLQGXYWHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328825
Record name 2-(3-nitro-1,2,4-triazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

184706-40-9
Record name 2-(3-nitro-1,2,4-triazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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